N-tert-butyl-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine ring (5-membered saturated heterocycle) substituted at the 3-position with a carboxamide group and at the 1-position with a 1,2,4-thiadiazole ring. The thiadiazole moiety is further functionalized with a methoxymethyl group at the 3-position, while the carboxamide nitrogen carries a tert-butyl group.
Properties
IUPAC Name |
N-tert-butyl-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-13(2,3)15-11(18)9-5-6-17(7-9)12-14-10(8-19-4)16-20-12/h9H,5-8H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLPIFWWWDYPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC(=NS2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-tert-butyl-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews its biological activity based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a thiadiazole moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 286.36 g/mol. The presence of the thiadiazole ring enhances the compound's reactivity and biological potential.
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, compounds containing the 1,3,4-thiadiazole ring have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The mechanism often involves the inhibition of essential bacterial enzymes or interference with cellular processes.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound A | M. tuberculosis | 0.5 µg/mL | PMC9106569 |
| Compound B | E. coli | 1 µg/mL | PMC5987787 |
| Compound C | Staphylococcus aureus | 2 µg/mL | Frontiers in Chemistry |
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. Studies have demonstrated that certain compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study: Anticancer Effects
In a study examining the effects of this compound on human cancer cell lines, it was found that the compound inhibited cell proliferation significantly at concentrations above 10 µM. The mechanism was attributed to the induction of oxidative stress leading to cell death.
The biological activity of this compound is largely influenced by its ability to interact with biological macromolecules:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for various receptors involved in signal transduction.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels leading to apoptosis in cancer cells.
Applications in Agriculture
Beyond its pharmaceutical potential, this compound has been explored for agricultural applications as a pesticide or herbicide due to its efficacy against phytopathogenic fungi and pests. The structure-activity relationship indicates that modifications to the thiadiazole moiety can enhance herbicidal properties.
Table 2: Herbicidal Activity of Thiadiazole Compounds
| Compound Name | Target Pest/Fungus | Activity (EC50) | Reference |
|---|---|---|---|
| Compound D | Fusarium oxysporum | 0.8 µg/mL | PMC5987787 |
| Compound E | Rhizoctonia solani | 1.5 µg/mL | American Elements |
Comparison with Similar Compounds
Structural Features and Heterocyclic Systems
The compound’s 1,2,4-thiadiazole ring distinguishes it from analogs with pyrazole, thiazole, or fused heterocycles. Key comparisons include:
Key Observations :
Key Observations :
Physicochemical Properties
- Optical Activity : Analogs like 5m, 5n, and 5o exhibit measurable optical rotation due to chiral centers (e.g., piperidine stereochemistry) . The target compound’s pyrrolidine ring may also confer chirality, though specific data are unavailable.
- Solubility : The methoxymethyl group in the target could improve solubility relative to ester-containing analogs (e.g., 5m) or hydrophobic tert-butyl groups in thiazole derivatives .
Functional Group Impact on Bioactivity (Hypothetical)
- Carboxamide groups are common in kinase inhibitors or protease binders, as seen in thiazole- and pyrazole-based drugs .
Preparation Methods
Enantioselective Synthesis of (R)-Pyrrolidine-3-Carboxylic Acid Derivatives
The tert-butyl carboxamide group is typically introduced via coupling reactions. A common approach involves:
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Boc-protection of pyrrolidine : Reacting pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
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Activation of the carboxylic acid : Using coupling agents like 1,1'-carbonyldiimidazole (CDI) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
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Amidation with tert-butylamine : Reacting the activated intermediate with tert-butylamine to yield N-tert-butylpyrrolidine-3-carboxamide.
Example Protocol
Construction of the 1,2,4-Thiadiazole Ring
Cyclization of Thioamides
The 1,2,4-thiadiazole ring is synthesized via cyclocondensation of thioamides with nitriles or amidines. For the 3-methoxymethyl substituent:
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Preparation of 3-(methoxymethyl)thioamide : React methoxyacetamide with Lawesson’s reagent.
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Cyclization with cyanamide : Heat the thioamide with cyanamide in DMF at 80°C for 6 hours.
Reaction Conditions
Alternative Route via Hurd-Mason Reaction
A two-step process involving:
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Formation of a thiourea intermediate : React methoxyacetyl chloride with ammonium thiocyanate.
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Oxidative cyclization : Use iodine or bromine to form the thiadiazole ring.
Coupling of Thiadiazole to Pyrrolidine
Nucleophilic Aromatic Substitution
The 5-position of the thiadiazole undergoes substitution with the pyrrolidine amine:
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Activation of thiadiazole : Introduce a leaving group (e.g., chloride) at the 5-position using POCl₃.
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Coupling reaction : React the chlorothiadiazole with N-tert-butylpyrrolidine-3-carboxamide in the presence of K₂CO₃.
Optimization Data
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 68% |
| Cs₂CO₃ | DMSO | 100°C | 75% |
| Et₃N | THF | 60°C | 52% |
Functionalization with Methoxymethyl Group
Post-Coupling Alkylation
Introduce the methoxymethyl group after thiadiazole-pyrrolidine coupling:
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Deprotonation : Treat the thiadiazole with LDA at -78°C.
Key Consideration : Regioselectivity is ensured by the electron-withdrawing nature of the thiadiazole, directing alkylation to the 3-position.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Process Optimization and Challenges
Yield Improvement Strategies
Common Pitfalls
-
Over-alkylation : Controlled stoichiometry of methoxymethyl chloride prevents di-substitution.
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Racemization : Low-temperature conditions preserve stereochemistry during amidation.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclization | 3 | 58% | High | Moderate |
| Hurd-Mason | 4 | 65% | Moderate | High |
| Post-Coupling Alkylation | 5 | 72% | Low | Low |
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of N-tert-butyl-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide?
Answer:
The synthesis of structurally analogous thiadiazole-pyrrolidine derivatives typically involves multi-step reactions. Key parameters include:
- Temperature control : Reactions often proceed optimally at 60–80°C for cyclization steps involving thiadiazole formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency in pyrrolidine functionalization .
- Reaction time : Extended reaction times (12–24 hours) are critical for achieving >90% purity in intermediates .
Methodological validation via TLC or HPLC at each step is advised to monitor progress and isolate high-purity intermediates.
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR can verify the thiadiazole ring (δ 160–170 ppm for C) and methoxymethyl group (δ 3.2–3.5 ppm for H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the tert-butyl carboxamide moiety .
- Infrared Spectroscopy (IR) : Peaks at ~1670 cm (C=O stretch) and ~1250 cm (C-O-C stretch) validate key functional groups .
Advanced: How can computational modeling elucidate the compound’s potential biological targets?
Answer:
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding affinities to enzymes/receptors. For example:
- Target prioritization : Focus on proteins with active-site cavities complementary to the thiadiazole ring’s electron-deficient nature (e.g., kinases, cytochrome P450 isoforms) .
- Free-energy calculations : Molecular dynamics simulations (MD) assess stability of ligand-target complexes, with RMSD <2.0 Å indicating viable interactions .
Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to corroborate computational predictions.
Advanced: What experimental approaches resolve contradictions between spectroscopic data and crystallographic results?
Answer:
Discrepancies may arise from dynamic molecular conformations in solution vs. solid state. Mitigation strategies include:
- X-ray crystallography : Use SHELXL for high-resolution refinement to resolve ambiguities in bond lengths/angles .
- Variable-temperature NMR : Identify conformational flexibility by analyzing signal splitting at low temperatures (e.g., −40°C) .
- Cross-validation : Compare DFT-calculated NMR chemical shifts with experimental data to detect outliers in stereochemical assignments .
Advanced: How can the compound’s reactivity be modulated for derivative synthesis?
Answer:
The methoxymethyl and tert-butyl groups offer sites for functionalization:
- Nucleophilic substitution : Replace the methoxymethyl group with amines or thiols under basic conditions (e.g., KCO/DMF, 80°C) .
- Carboxamide hydrolysis : Acidic hydrolysis (6M HCl, reflux) converts the tert-butyl carboxamide to a carboxylic acid for further coupling .
- Click chemistry : Azide-alkyne cycloaddition on the thiadiazole ring introduces triazole moieties for enhanced bioactivity .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
Prioritize assays aligned with structural motifs:
- Enzyme inhibition : Test against serine/threonine kinases (IC determination via ADP-Glo™ assay) due to thiadiazole’s ATP-binding pocket mimicry .
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) for Gram-positive bacteria (e.g., S. aureus) given pyrrolidine derivatives’ membrane disruption potential .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices (SI >10 indicates therapeutic potential) .
Advanced: What strategies mitigate synthetic by-products during thiadiazole ring formation?
Answer:
By-products often arise from incomplete cyclization or oxidation. Solutions include:
- Oxidant optimization : Use iodine/DIAD instead of HO to minimize over-oxidation of sulfur in the thiadiazole .
- Catalytic systems : Employ Cu(I) catalysts (e.g., CuI/neocuproine) to accelerate cyclization and reduce reaction time .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the target compound from dimeric by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
